molecular formula C15H22N2OS B3335976 1-Cyclohexyl-3-(4-ethoxyphenyl)thiourea CAS No. 15863-25-9

1-Cyclohexyl-3-(4-ethoxyphenyl)thiourea

Cat. No.: B3335976
CAS No.: 15863-25-9
M. Wt: 278.4 g/mol
InChI Key: YVBXZPBYVNCHJU-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(4-ethoxyphenyl)thiourea (CAS 103481-27-2) is a thiourea derivative of significant interest in medicinal chemistry and drug discovery research. Thiourea scaffolds are recognized for their diverse biological activities, serving as key precursors or ligands in the development of novel therapeutic agents . Recent scientific literature highlights the application of this compound and its structural analogs in several research areas. In antimicrobial research, the cyclohexyl moiety, derived from cyclohexyl isothiocyanate, is utilized in synthesizing novel thiourea-uracil hybrids. These hybrids have demonstrated potent activity against a range of multidrug-resistant pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa , and show promising antibiofilm properties . Furthermore, in cancer research, 1-cyclohexyl-3-(pyridin-2-yl)thiourea serves as a valuable ligand for synthesizing palladium(II) complexes. These complexes exhibit enhanced cytotoxic potential against human breast carcinoma cells (MCF-7), providing a promising avenue for overcoming the limitations of traditional platinum-based chemotherapeutics . The compound is also relevant in the synthesis of derivatives for antiprotozoal research, particularly against Leishmania species, indicating its utility in developing treatments for neglected tropical diseases . Researchers value this chemical for its role in structure-activity relationship (SAR) studies, where the cyclohexyl and 4-ethoxyphenyl groups can be modified to explore new bioactive molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-cyclohexyl-3-(4-ethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c1-2-18-14-10-8-13(9-11-14)17-15(19)16-12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBXZPBYVNCHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357511
Record name STK144262
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15863-25-9
Record name NSC205463
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205463
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK144262
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CYCLOHEXYL-3-(4-ETHOXYPHENYL)-2-THIOUREA
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Preparation Methods

The synthesis of 1-Cyclohexyl-3-(4-ethoxyphenyl)thiourea typically involves the reaction of cyclohexylamine with 4-ethoxyphenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Cyclohexyl-3-(4-ethoxyphenyl)thiourea undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

CEPT serves as a valuable building block in organic synthesis. Its thiourea functional group allows for various chemical modifications, making it useful in the preparation of more complex organic molecules.

Table 1: Chemical Reactions Involving CEPT

Reaction TypeDescriptionProducts
Oxidation Oxidation of sulfur to sulfoxides or sulfonesSulfoxides, sulfones
Reduction Reduction to form corresponding aminesAmines
Substitution Nucleophilic substitution of the ethoxy groupVarious substituted derivatives

Biology

Research indicates that CEPT may exhibit enzyme inhibition properties, particularly against certain kinases involved in cancer progression. Studies have shown that thiourea derivatives can inhibit P21-activated kinase 1 (PAK1), which is implicated in various cancers.

Case Study: PAK1 Inhibition
A study explored a series of thiourea derivatives, including CEPT, for their ability to inhibit PAK1. The results indicated that these compounds could induce cell cycle arrest and apoptosis in cancer cell lines, demonstrating their potential as anticancer agents .

Medicine

The therapeutic potential of CEPT has been investigated in the context of antimicrobial and anticancer activities. Its ability to inhibit specific enzymes makes it a candidate for drug development targeting various diseases.

Table 2: Biological Activities of CEPT

Activity TypePotential EffectsReferences
Antimicrobial Inhibits growth of certain bacteria
Anticancer Induces apoptosis in cancer cell lines

Industry

In industrial applications, CEPT is used in the development of specialty chemicals and materials with specific properties, such as corrosion inhibitors and agricultural chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(4-ethoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Thioureas

Table 2: Enzyme Inhibition Profiles of Thiourea Derivatives
Compound Name Target Enzyme (IC₅₀, µg/mL) Key Interactions (Molecular Docking) Reference ID
1-Cyclohexyl-3-(iso-butyl)thiourea AChE: 50; BChE: 63 Asn-83, Asn-85, His-77 (AChE)
1-Cyclohexyl-3-(3-chlorophenyl)thiourea Not reported Hypothesized: Hydrophobic/π-stacking with Tyr-128
1-Cyclohexyl-3-(4-ethoxyphenyl)thiourea* Predicted Likely: H-bonding via ethoxy oxygen + π-stacking Inferred


Key Findings :

  • Substituent Effects : Bulky, electron-rich groups (e.g., ethoxy) may improve binding to enzyme active sites via H-bonding or hydrophobic interactions. For example, 4-methoxy and 4-ethoxy analogs could exhibit stronger AChE inhibition than methyl or chloro derivatives due to enhanced electron donation .
  • Chlorine vs.

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic Data for Selected Thioureas
Compound Name FTIR (C=S stretch, cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) Reference ID
1-Cyclohexyl-3-(4-methylphenyl)thiourea 1250–1270 1.2–1.8 (cyclohexyl), 2.3 (CH₃) 125 (C=S), 21.5 (CH₃)
1-Cyclohexyl-3-(3,5-dimethoxyphenyl)thiourea 1245–1265 3.8 (OCH₃), 1.4–1.9 (cyclohexyl) 153 (C=S), 55.8 (OCH₃)
This compound* ~1240–1260 (predicted) 1.4 (CH₂CH₃), 3.4–4.1 (OCH₂) 152 (C=S), 63.5 (OCH₂CH₃) Inferred

Insights :

  • The ethoxy group’s –OCH₂CH₃ moiety would produce distinct ¹H-NMR signals at δ 1.4 (triplet, CH₃) and δ 3.4–4.1 (quartet, OCH₂), differentiating it from methoxy (–OCH₃, δ ~3.8) .
  • C=S stretching frequencies remain consistent (~1240–1270 cm⁻¹), confirming thiourea backbone integrity across derivatives .

Biological Activity

1-Cyclohexyl-3-(4-ethoxyphenyl)thiourea is a member of the thiourea class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which may influence its interaction with biological targets.

Chemical Structure and Properties

  • Chemical Formula : C14H19N2OS
  • Molecular Weight : 263.38 g/mol

The compound consists of a cyclohexyl group and a 4-ethoxyphenyl moiety attached to a thiourea functional group. This structure is significant as it may confer specific biological activities through its interactions with enzymes and receptors.

This compound is believed to exert its biological effects primarily through enzyme inhibition. The thiourea functional group can mimic the substrate of certain enzymes, allowing it to bind competitively or non-competitively, thus inhibiting their activity. This mechanism is particularly relevant in the context of cancer research, where enzyme inhibitors are sought for therapeutic development.

Anticancer Activity

Recent studies have indicated that thiourea derivatives exhibit notable anticancer properties. In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's ability to inhibit specific protein methyltransferases (PMTs), which are implicated in tumor progression, has also been highlighted .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Studies suggest that it disrupts bacterial cell walls and inhibits essential metabolic pathways, making it a candidate for further exploration as an antimicrobial agent .

Research Findings and Case Studies

StudyFindings
In Vitro Anticancer Study Demonstrated significant cytotoxicity against MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cell lines with IC50 values in the micromolar range .
Antimicrobial Efficacy Exhibited effective inhibition of Staphylococcus aureus and Escherichia coli growth in laboratory settings.
Enzyme Inhibition Assay Showed competitive inhibition against histone methyltransferases, suggesting potential applications in epigenetic therapy .

Comparative Analysis

When compared to similar compounds within the thiourea class, such as 1-(4-methoxyphenyl)-3-ethylthiourea, this compound demonstrates enhanced solubility and stability due to the ethoxy substitution. This modification may improve its bioavailability and therapeutic index.

Q & A

Q. What are the established synthetic routes for 1-cyclohexyl-3-(4-ethoxyphenyl)thiourea, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves reacting cyclohexylamine with 4-ethoxyphenyl isothiocyanate in dichloromethane (DCM) or ethanol under reflux. Key steps include:

  • Solvent selection : DCM or ethanol ensures solubility and facilitates nucleophilic addition.
  • Stoichiometry : A 1:1 molar ratio of amine to isothiocyanate minimizes side products.
  • Purification : Recrystallization in methanol or DCM yields >75% purity (higher yields up to 92% reported for analogous compounds) .
    Data Table :
Substituent on Phenyl RingSolventYield (%)Reference
4-MethoxyDCM75
4-MethylDCM68
4-NitroDCM92

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR confirm the thiourea backbone (δ ~10–12 ppm for N-H protons) and substituent integration .
  • X-ray Crystallography : SHELX software refines crystal structures, revealing planarity of the thiourea moiety and intramolecular hydrogen bonds (e.g., N–H⋯S interactions) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 277.15 for C15_{15}H21_{21}N2_2OS) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies show:

  • Electron-withdrawing groups (e.g., -NO2_2, -Cl) enhance enzyme inhibition (e.g., urease inhibition IC50_{50} < 10 µM) but reduce solubility.
  • Electron-donating groups (e.g., -OCH3_3, -CH3_3) improve bioavailability but may lower binding affinity .
    Data Contradiction :
  • A 4-methoxy derivative showed 75% yield but lower cytotoxicity (IC50_{50} > 50 µM) against MDA-MB-231 cells compared to a 4-nitro analog (IC50_{50} = 12 µM) .

Q. What computational tools are employed to predict reactivity and binding modes?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfur atom as reactive center) .
  • Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., thioredoxin reductase inhibition) using AMBER or GROMACS .
  • Docking Studies : AutoDock Vina predicts binding affinities (∆G values) to targets like β-tubulin .

Q. How do experimental and computational results align or conflict in analyzing this compound’s properties?

Methodological Answer:

  • Experimental vs. Computational LogP : Measured LogP (2.8) vs. DFT-predicted (3.1) highlights discrepancies due to solvent effects .
  • Hydrogen Bonding : X-ray data confirm intramolecular N–H⋯O bonds, but MD simulations overestimate their stability in aqueous environments .

Data Contradiction Analysis

Q. Why do synthesis yields vary significantly across structurally similar thiourea derivatives?

Critical Analysis :

  • Steric Effects : Bulky substituents (e.g., 3,5-dichlorophenyl) reduce yields (68–75%) due to hindered nucleophilic attack .
  • Electronic Effects : Electron-deficient aryl isothiocyanates (e.g., 4-nitro) react faster, achieving >90% yields .
    Resolution Strategy :
    Optimize solvent polarity (e.g., switch from DCM to THF) or use phase-transfer catalysts for sterically hindered substrates.

Tables for Key Comparisons

Q. Table 1: Biological Activity of Analogous Thioureas

CompoundTarget EnzymeIC50_{50} (µM)Reference
1-Cyclohexyl-3-(4-Cl-phenyl)Urease8.2
1-Cyclohexyl-3-(4-OCH3_3-phenyl)β-Tubulin45.3

Q. Table 2: Computational vs. Experimental Properties

PropertyExperimentalComputationalMethod
LogP2.83.1DFT/MD
Bond Length (C=S) (Å)1.661.64X-ray/DFT

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexyl-3-(4-ethoxyphenyl)thiourea
Reactant of Route 2
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1-Cyclohexyl-3-(4-ethoxyphenyl)thiourea

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